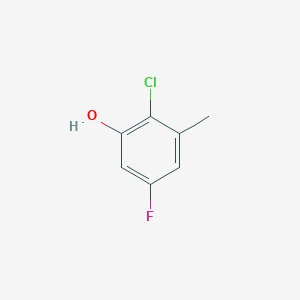

![molecular formula C10H11FO B2820456 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane CAS No. 1546459-72-6](/img/structure/B2820456.png)

2-[(4-Fluoro-3-methylphenyl)methyl]oxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

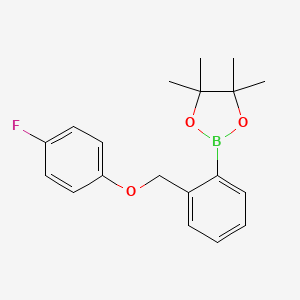

2-[(4-Fluoro-3-methylphenyl)methyl]oxirane is a chemical compound with the molecular formula C10H11FO . It is not intended for human or veterinary use and is primarily used for research.

Molecular Structure Analysis

The molecular structure of this compound consists of a three-membered oxirane ring attached to a 4-fluoro-3-methylphenyl group . The molecular weight of this compound is 166.195.Aplicaciones Científicas De Investigación

Chiral Resolution Reagent

2-[(4-Fluoro-3-methylphenyl)methyl]oxirane has been identified as a synthetic, enantiopure chiral resolution reagent. It is derived from enantiopure (2S,3S)-phenylglycidol and is effective in reacting with a variety of α-chiral primary and secondary amines through regioselective ring-opening. This process facilitates straightforward identification and quantification of diastereomeric products by NMR and HPLC, making it a versatile tool for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Polymer Synthesis

The molecule has been used in the synthesis of polymers with specific properties. For example, a study describes the preparation of a polymer by ring-opening polymerization of a compound closely related to this compound, demonstrating its utility in crafting materials with desirable characteristics like low shrinkage for dental applications (Schweikl et al., 2004).

Catalysis and Chemical Transformations

Research has explored its application in catalytic processes, including hydrogenation reactions where derivatives of this compound serve as substrates in theoretical studies for the production of alcohols, showcasing the potential of these compounds in facilitating chemical transformations through catalysis (Kuevi et al., 2012).

Electrochemical Applications

The compound's derivatives have found use in electrochemical applications, such as in the development of electrochromic materials. These materials exhibit reversible changes in color upon electrochemical oxidation or reduction, indicating the potential of this compound derivatives in creating advanced materials for electronic display technologies (Zhang et al., 2014).

Propiedades

IUPAC Name |

2-[(4-fluoro-3-methylphenyl)methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-7-4-8(2-3-10(7)11)5-9-6-12-9/h2-4,9H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODATNLOVBIVNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC2CO2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

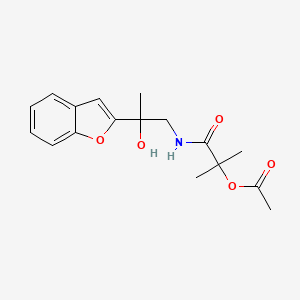

![N-[(3-Propan-2-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2820373.png)

![1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2820381.png)

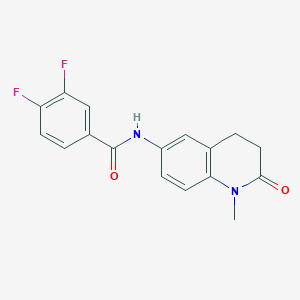

![N-(4-methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide](/img/structure/B2820382.png)

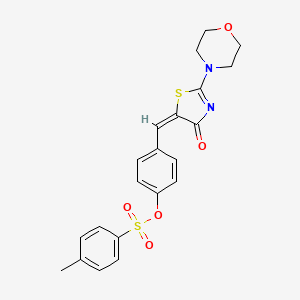

![methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2820388.png)

![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetonitrile](/img/structure/B2820391.png)

![3-amino-N-(4-nitrophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2820392.png)

![1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate](/img/structure/B2820395.png)